Physicochemical characteristics of 2-Bromo-3'-methoxybenzophenone
Physicochemical characteristics of 2-Bromo-3'-methoxybenzophenone
An In-depth Technical Guide to the Physicochemical Characterization of 2-Bromo-3'-methoxybenzophenone
Foreword: A Methodological Framework for Characterization
In the landscape of drug discovery and materials science, novel chemical entities are the bedrock of innovation. 2-Bromo-3'-methoxybenzophenone, a member of the versatile benzophenone family, represents one such entity with significant potential as a synthetic intermediate.[1] The benzophenone scaffold is ubiquitous in biologically active natural products and marketed drugs, valued for its unique structural and electronic properties.[1] This guide provides a comprehensive technical framework for the full physicochemical characterization of 2-Bromo-3'-methoxybenzophenone. For researchers and drug development professionals, a thorough understanding of a molecule's properties is non-negotiable; it is the foundation upon which all subsequent research, development, and application are built.
This document moves beyond a simple recitation of data. Instead, it presents a methodological blueprint, explaining not only what to measure but why specific analytical choices are made and how to interpret the resulting data. We will proceed from fundamental molecular identification to advanced spectroscopic analysis, providing detailed, field-tested protocols that ensure data integrity and reproducibility.
Molecular Identity and Core Physicochemical Profile
The first step in characterizing any compound is to establish its fundamental identity. This involves confirming its structure, molecular formula, and basic physical properties.
Chemical Structure and Identifiers
2-Bromo-3'-methoxybenzophenone is an aromatic ketone featuring a diphenyl ketone core. One phenyl ring is substituted with a bromine atom at the 2-position, while the other is substituted with a methoxy group at the 3' (meta) position.
Caption: 2D structure of 2-Bromo-3'-methoxybenzophenone.
This specific arrangement of functional groups—a halogen, an ether, and a ketone—makes it a valuable and versatile building block in organic synthesis.[2]
Summary of Physicochemical Properties
The following table summarizes the key identifiers for this compound. While extensive experimental data is not widely published, the table includes calculated values and data from authoritative chemical databases.
| Property | Value | Source |
| IUPAC Name | (2-bromophenyl)(3-methoxyphenyl)methanone | - |
| CAS Number | 890098-06-3 | [3] |
| Molecular Formula | C₁₄H₁₁BrO₂ | [3] |
| Molecular Weight | 291.14 g/mol | [3] |
| Appearance | Expected to be a solid at room temperature | (Predicted based on similar benzophenones) |
| Melting Point | Not available. See Protocol 2.1 for determination. | - |
| Boiling Point | Not available. | - |
| Solubility | Expected to be soluble in most organic solvents (e.g., CH₂Cl₂, CHCl₃, Acetone). | (Predicted) |
Experimental Protocols for Physicochemical Characterization
This section provides the detailed methodologies required to obtain the core physicochemical data. The causality behind experimental choices is emphasized to ensure a deep understanding of the process.
Caption: Step-by-step workflow for NMR sample preparation and analysis.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Rationale: FT-IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).
Expected FT-IR Absorption Bands:
-
C=O Stretch (Ketone): A strong, sharp absorption band around 1650-1680 cm⁻¹. This is one of the most characteristic peaks in the spectrum.
-
Aromatic C=C Stretches: Medium to weak bands in the 1450-1600 cm⁻¹ region.
-
C-O Stretch (Ether): A distinct band in the 1200-1300 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric) regions. [4]* Aromatic C-H Stretch: Peaks appearing just above 3000 cm⁻¹.
-
C-Br Stretch: A weak to medium absorption in the fingerprint region, typically between 500-750 cm⁻¹. [5] Protocol 3.2: FT-IR Spectrum Acquisition (ATR Method)
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with isopropanol.
-
Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial as it is subtracted from the sample spectrum to remove interference from atmospheric CO₂ and H₂O.
-
Sample Analysis: Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact.
-
Data Collection: Collect the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.
-
Interpretation: Identify the major absorption bands and assign them to the corresponding functional groups.
UV-Visible Spectroscopy
Rationale: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The benzophenone core is a strong chromophore, and its absorption spectrum is useful for quantitative analysis and for understanding its photophysical properties. Many benzophenone derivatives are used as UV absorbers in sunscreens and plastics. [6] Expected UV-Vis Absorption Maxima (in Ethanol or Acetonitrile):
-
π → π* transition: A strong absorption band expected in the 250-290 nm range, characteristic of the aromatic system.
-
n → π* transition: A weaker, broader absorption band at longer wavelengths, typically around 330-360 nm, arising from the carbonyl group. [7][8] Protocol 3.3: UV-Vis Spectrum Acquisition
-
Solution Preparation: Prepare a dilute stock solution of the compound in a UV-grade solvent (e.g., ethanol or acetonitrile). From this stock, prepare a final solution with a concentration that results in an absorbance maximum between 0.5 and 1.0 AU.
-
Instrument Blank: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer (baseline correction).
-
Sample Measurement: Replace the blank cuvette with a cuvette containing the sample solution.
-
Scan: Scan the sample across a range of 200-500 nm.
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λₘₐₓ). If the concentration is known precisely, the molar extinction coefficient (ε) can be calculated using the Beer-Lambert law (A = εcl).
Synthesis and Potential Applications
While this guide focuses on characterization, understanding the synthetic origin and potential utility of 2-Bromo-3'-methoxybenzophenone provides crucial context for researchers.
Synthetic Approach
A common and reliable method for synthesizing benzophenones is the Friedel-Crafts acylation . A plausible route for this compound would involve the reaction of 2-bromobenzoyl chloride with anisole (methoxybenzene) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). [9]The methoxy group of anisole is an ortho-, para-director; therefore, separation of the desired meta-acylated product from the para-isomer would be a critical purification step, likely involving column chromatography.
Applications in Drug Development and Materials Science
The structural motifs within 2-Bromo-3'-methoxybenzophenone make it a valuable intermediate:
-
Ketone Group: Can be reduced to an alcohol or serve as a handle for further derivatization.
-
Bromo-Aryl Group: The bromine atom is a versatile functional group for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the construction of more complex molecular architectures. This is a cornerstone of modern medicinal chemistry for building libraries of potential drug candidates. [10]* Benzophenone Core: The inherent photochemical properties of the benzophenone core can be exploited in photochemistry and materials science. [11]
Safety and Handling
As with any laboratory chemical, proper safety precautions are essential. Although a specific Safety Data Sheet (SDS) for this exact compound is not widely available, data from analogous compounds like 2-Bromo-3'-methoxyacetophenone and other halogenated benzophenones should be considered. [12][13]
-
General Hazards: Assumed to be harmful if swallowed and to cause skin and severe eye irritation. [14]* Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid creating dust.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
2-Bromo-3'-methoxybenzophenone is a compound with significant potential as a synthetic intermediate. This guide has provided a comprehensive, methodology-focused framework for its complete physicochemical characterization. By adhering to these detailed protocols—from fundamental melting point determination to advanced spectroscopic analysis—researchers can ensure the generation of high-quality, reliable data. This rigorous characterization is the essential first step in unlocking the full potential of this molecule in drug discovery, organic synthesis, and materials science.
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Figure 1. Chemical structure of (2-bromophenyl)(3-methoxyphenyl)methanone.
